(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Overview
Description
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H14BrF3O3S2 and a molecular weight of 443.30 g/mol . It is commonly used in organic synthesis, particularly in reactions involving carbon-carbon bond formation . The compound is known for its high purity and stability, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be synthesized through a reaction involving diphenylsulfonium salts and bromoethane in the presence of a suitable base . The reaction typically takes place under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions . The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize impurities . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromoethyl group is replaced by other nucleophiles.
Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.
Sulfinylation Reactions: The compound is also involved in sulfinylation reactions, where it acts as a sulfonium source.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like diisopropylethylamine and solvents such as acetonitrile . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be a compound where the bromoethyl group is replaced by the nucleophile .
Scientific Research Applications
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate involves its role as a sulfonium source in various chemical reactions . The compound can transfer its bromoethyl group to other molecules, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)diphenylsulfonium trifluoromethanesulfonate
- (2-Iodoethyl)diphenylsulfonium trifluoromethanesulfonate
- (2-Fluoroethyl)diphenylsulfonium trifluoromethanesulfonate
Uniqueness
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is unique due to its specific reactivity and stability in various chemical reactions . Compared to its analogs, the bromoethyl group provides distinct reactivity patterns, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrS.CHF3O3S/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-10H,11-12H2;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNFOVPRAUGNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649003 | |
Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247129-85-7 | |
Record name | Sulfonium, (2-bromoethyl)diphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247129-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate in organic synthesis?
A1: this compound serves as a precursor for the in situ generation of diphenylvinylsulfonium triflate. [] This reactive intermediate plays a crucial role in various annulation reactions, leading to the formation of heterocycles through processes like epoxidation, aziridination, and cyclopropanation. [] Essentially, it acts as a building block for creating ring structures in organic molecules.
Q2: Can you elaborate on the specific reaction involving this compound and 1,3-cyclohexanediones?
A2: this compound reacts with 1,3-cyclohexanediones in the presence of powdered potassium carbonate (K2CO3) and ethyl acetate (EtOAc) at room temperature. [] This reaction efficiently produces 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes in high yields. [] This method highlights the compound's efficacy in constructing spirocyclic compounds, which are important structures in various chemical classes.
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